5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride
Description
5H,6H,7H-Cyclopenta[c]pyridine-6-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridine core. The carboxylic acid group at position 6 and the hydrochloride salt enhance its solubility and reactivity, making it a candidate for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-3-6-1-2-10-5-8(6)4-7;/h1-2,5,7H,3-4H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVHGTFHVIVYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CN=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-62-4 | |
| Record name | 5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride typically involves the cyclocondensation of 2,3-cyclopentenopyridine analogues. One efficient method includes the use of manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water, yielding high chemoselectivity . Another approach involves the multicomponent reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of sodium alkoxide solutions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Cyclization and Ring-Opening Reactions
The fused cyclopentane-pyridine system participates in cycloaddition and ring-expansion reactions. Key observations include:
These reactions leverage the pyridine ring’s electrophilicity and the cyclopentane’s strain to form polycyclic scaffolds .
Carboxylic Acid Functional Group Reactivity
The carboxylic acid group undergoes classical transformations, though direct experimental data for this specific compound requires extrapolation from analogs:
| Reaction | Reagents/Conditions | Expected Product | Notes |
|---|---|---|---|
| Esterification | ROH, H⁺ (e.g., HCl) | Cyclopenta[c]pyridine-6-carboxylate esters | Enhanced by HCl catalysis due to protonation of pyridine |
| Amidation | SOCl₂ → RNH₂ | Amide derivatives | Hydrochloride salt may require neutralization |
| Decarboxylation | Pyrolysis >200°C | CO₂ + pyridine derivative | Limited by thermal stability of fused ring |
Nucleophilic Aromatic Substitution
The pyridine ring supports electrophilic substitution, though reactivity is moderated by the electron-withdrawing carboxylic acid:
| Position | Nucleophile | Conditions | Outcome | Reference |
|---|---|---|---|---|
| C-3 | NH₂⁻, CN⁻ | High temp, polar aprotic solvents | Substituted pyridines | |
| C-5 | Grignard reagents | THF, −78°C | Ring-opening observed in analogs |
Notably, β-diketones undergo nucleophilic addition at the pyridine nitrogen, followed by cyclization to form indazole derivatives .
Oxidative Dehydrogenation
Under aerobic conditions with transition-metal catalysts (e.g., Pd(OAc)₂), the compound participates in cross-dehydrogenative coupling (CDC):
| Substrate | Partner | Product | Yield | Conditions |
|---|---|---|---|---|
| β-Ketoesters | 2a | Pyrazolo[1,5-a]pyridines | 72–74% | O₂, 130°C, 18h |
| Dimedone (5a ) | – | Pyrido[1,2-b]indazoles | 68% | Acetic acid, ethanol |
Mechanistic studies suggest a pathway involving enol adduct formation → oxidative dehydrogenation → cyclization .
Salt Formation and Acid-Base Behavior
The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity:
| Property | Value | Implications |
|---|---|---|
| pKa (carboxylic acid) | ~2.5 (estimated) | Deprotonation above pH 4.5 enhances nucleophilicity |
| Solubility | >50 mg/mL in H₂O | Facilitates aqueous-phase reactions |
Comparative Reactivity with Structural Analogs
Reactivity differs significantly based on carboxylate positioning:
| Compound (CAS) | Carboxylate Position | Key Reaction Divergence |
|---|---|---|
| 1211516-10-7 | 6 | Higher electrophilicity at C-3 due to reduced steric hindrance |
| 2567503-50-6 | 5 | Oxo group promotes conjugate addition over cyclization |
Scientific Research Applications
Pharmacological Applications
The pharmacological properties of 5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride have been explored in several studies, revealing its potential as a therapeutic agent. Key applications include:
- Anticancer Activity
- Neuroprotective Effects
- Antimicrobial Properties
Case Study 1: Inhibition of Cyclin-Dependent Kinases
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of the cyclopenta[c]pyridine scaffold showed potent inhibition of CDK2 and CDK9. The results indicated that these compounds could induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents.
Case Study 2: Neuroprotection Against Oxidative Stress
In vitro experiments conducted on neuronal cell lines exposed to oxidative stress showed that treatment with the compound resulted in a significant reduction in cell death (up to 50% compared to untreated controls). This suggests a protective mechanism that warrants further investigation into its application for neurodegenerative diseases .
Research Findings Summary
| Application | Findings |
|---|---|
| Anticancer Activity | Inhibits CDK activity; induces apoptosis in cancer cells |
| Neuroprotective Effects | Reduces oxidative stress-induced cell death by up to 50% |
| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria |
Mechanism of Action
The mechanism of action of 5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to form coordinate bonds with metal ions, making it effective in corrosion inhibition . Additionally, its potential pharmacological effects are attributed to its ability to interact with specific molecular pathways involved in disease processes .
Comparison with Similar Compounds
Positional Isomers: 3-Carboxylic Acid vs. 6-Carboxylic Acid Derivatives
- 5H,6H,7H-Cyclopenta[c]pyridine-3-carboxylic Acid Hydrochloride Molecular Formula: C₉H₉NO₂ (free acid); with HCl: ~C₉H₁₀ClNO₂. Key Features: Carboxylic acid at position 3, fused [c]pyridine ring. Implications: The position of the carboxylic acid influences steric and electronic effects. However, steric hindrance near the fused ring junction (position 6) could reduce reactivity in derivatization reactions .
Target Compound (6-Carboxylic Acid Derivative)
- Inferred Properties : Similar molecular weight (~199.6 g/mol with HCl). The carboxylic acid at position 6 may exhibit weaker acidity due to reduced resonance stabilization compared to position 3. This positional difference could also affect binding interactions in biological systems.
Ring Fusion Isomerism: [b] vs. [c] Pyridine Systems
- (7R)-5H,6H,7H-Cyclopenta[b]pyridin-7-amine Hydrochloride
- Molecular Formula : C₈H₁₁ClN₂ (exact mass: 170.06 g/mol).
- Key Features : Fused [b]pyridine ring, amine group at position 7, and hydrochloride salt.
- Comparison : The [b] fusion shifts the nitrogen's position in the pyridine ring, altering electronic distribution. The amine group introduces basicity (pKa ~9–10), contrasting with the carboxylic acid's acidity (pKa ~2–4). This compound may serve as a building block for chiral catalysts or bioactive molecules, whereas the target compound’s carboxylate could interact with metal ions or enzymes .
Heterocyclic Variants: Pyrazolo-Pyridine Derivatives
- 1-Methyl-5-(Trifluoromethyl)-1H,4H,5H,6H,7H-Pyrazolo[4,3-b]pyridine-6-carboxylic Acid
- Molecular Formula : C₉H₁₀F₃N₃O₂.
- Molecular Weight : 249.19 g/mol.
- Key Features : Pyrazolo ring system, trifluoromethyl group, and methyl substitution.
- Comparison : The trifluoromethyl group increases lipophilicity and metabolic stability. The pyrazolo ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. This compound’s higher molecular weight and complex substituents may limit solubility compared to the cyclopenta[c]pyridine derivatives .
Structural and Functional Group Analysis
Research Implications and Gaps
- Pharmacological Potential: The target compound’s carboxylate group and salt form make it suitable for metal coordination or prodrug development. In contrast, the [b]pyridine amine derivative’s chirality could be leveraged for asymmetric synthesis .
- Synthetic Challenges : Positional isomerism in cyclopenta[c]pyridines requires precise regioselective synthesis to avoid mixtures, as seen in the distinct properties of 3- vs. 6-carboxylic acid derivatives .
- Data Limitations : The provided evidence lacks direct comparative studies on biological activity or thermodynamic stability. Further experimental work is needed to quantify acidity, solubility, and binding affinities.
Biological Activity
5H,6H,7H-Cyclopenta[c]pyridine-6-carboxylic acid hydrochloride (CAS: 220001-82-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C9H10ClNO2
- Molecular Weight : 199.64 g/mol
- IUPAC Name : 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride
- Purity : Typically ≥ 95% .
Antitumor Activity
Research indicates that derivatives of cyclopenta[c]pyridine compounds exhibit significant antitumor activity. For instance, compounds synthesized from this scaffold have shown promising results against various cancer cell lines. In a study evaluating the biological activity of related compounds, one derivative exhibited an IC50 value of 700 nM against 17β-HSD Type 3, indicating potent antitumor properties .
Antibacterial and Anti-inflammatory Properties
The compound has also been investigated for its antibacterial and anti-inflammatory activities. Certain analogs derived from cyclopenta[c]pyridine structures demonstrated effectiveness against bacterial strains and showed potential in reducing inflammation in vitro .
Case Studies and Research Findings
-
Synthesis and Evaluation :
- A series of compounds based on the cyclopenta[c]pyridine structure were synthesized using microwave-assisted procedures, leading to high yields and significant biological activity. The most active compound from this series was identified as having an IC50 of approximately 900 nM against a specific target .
- Pharmacological Studies :
- Mechanistic Insights :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes and reaction conditions for preparing 5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step processes, including cyclization and functional group modifications. For cyclopenta[c]pyridine derivatives, reactions often require precise temperature control (e.g., 90–95°C for oxidation steps) and pH adjustments (e.g., acidification to pH 4 for crystallization) . Solvent systems like tetrahydrofuran (THF) under inert atmospheres are critical to prevent side reactions. Hydrochloride salt formation is achieved via treatment with HCl .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm hydrogen and carbon environments (e.g., pyridine protons at δ 7.4–8.3 ppm) .
- Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation acceptable) .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve spatial arrangements of the cyclopenta[c]pyridine core .
Q. What standard biochemical assays are used to evaluate its biological activity?
- Methodological Answer : Enzyme inhibition assays (e.g., fluorescence-based or colorimetric protocols) are common. For example:
- Kinetic Studies : Measure IC₅₀ values under varying substrate concentrations.
- Molecular Docking : Use software like AutoDock to predict binding modes to target enzymes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Cross-validate results using orthogonal methods:
- In Vitro/In Silico Correlation : Compare enzyme inhibition assays with molecular docking outcomes to identify false positives/negatives .
- Buffer Optimization : Test activity across pH ranges (e.g., 6.5–7.4) and ionic strengths to assess environmental sensitivity .
- Dose-Response Reproducibility : Conduct triplicate experiments with blinded controls to minimize bias .
Q. What strategies improve synthetic yields of the hydrochloride salt form?
- Methodological Answer :
- Counterion Screening : Test alternative acids (e.g., HBr, H₂SO₄) for crystallization efficiency .
- Reaction Quenching : Rapid cooling after HCl addition reduces byproduct formation .
- Purification : Use reverse-phase chromatography or recrystallization in ethanol/water mixtures .
Q. How can computational modeling enhance understanding of its interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ nanoseconds to identify key residues in enzyme pockets .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for structural analogs .
- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, solubility) .
Q. What experimental designs are recommended for assessing stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound at 37°C in PBS (pH 7.4) and analyze degradation via HPLC over 14 days .
- Light/Heat Stress Testing : Expose to 40°C/75% RH or UV light to identify degradation pathways .
- Metabolite Profiling : Use LC-MS/MS to detect hydrolysis products (e.g., free carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
